2-(4-fluorophenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide is a complex organic compound that features a fluorophenoxy group, a thiazolo[5,4-b]pyridine moiety, and a piperidinylacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide typically involves multiple steps:
Formation of the Thiazolo[5,4-b]pyridine Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidinyl Group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.
Attachment of the Fluorophenoxy Group: This can be done through etherification reactions using 4-fluorophenol and suitable leaving groups.
Formation of the Acetamide Linkage: This final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones if the thiazole ring is targeted.
Reduction: Reduction reactions can modify the thiazole ring or the acetamide group.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives or amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(4-fluorophenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its complex structure and potential biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaics.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and piperidine moieties can facilitate binding to these targets, potentially modulating their activity. The fluorophenoxy group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazoles: These compounds share the thiazole ring structure and are known for their electronic properties and stability.
Piperidinylacetamides: Compounds with similar piperidine and acetamide structures are often explored for their pharmacological properties.
Uniqueness
2-(4-fluorophenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide is unique due to the combination of its fluorophenoxy, thiazolo[5,4-b]pyridine, and piperidinylacetamide moieties. This combination imparts distinct electronic, chemical, and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S/c20-13-3-5-15(6-4-13)26-12-17(25)22-14-7-10-24(11-8-14)19-23-16-2-1-9-21-18(16)27-19/h1-6,9,14H,7-8,10-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDCIQRZSXAJQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)COC2=CC=C(C=C2)F)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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